molecular formula C9H10N4 B3027996 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1448854-64-5

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B3027996
CAS No.: 1448854-64-5
M. Wt: 174.20
InChI Key: MGVXNQSOOCPINN-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone under mild, metal-free conditions. The reaction is often carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole or pyridine rings.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

4-methyl-2-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-12-13(9(7)10)8-4-2-3-5-11-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVXNQSOOCPINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254231
Record name 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-64-5
Record name 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 4-methyl-1-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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